6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinones . Dihydropyrimidinones are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
Synthesis Analysis
The synthesis of dihydropyrimidinones, including 6-Cyclobutoxy-3-methyl-3,4-dihydropyrimidin-4-one, can be achieved via the Biginelli reaction . This is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea . The reaction can be catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method provides an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Scientific Research Applications
- Findings : Compounds with an –OH group on the benzene ring exhibited higher antioxidant activity. Among the synthesized compounds, some showed significant antioxidant potential .
- Other Activities : They also act as α1a adrenoreceptor antagonists, antihypertensives, calcium channel blockers, and mitotic kinesin Eg5 motor protein inhibitors .
- Observations : Some DHPM derivatives selectively mimic calcitonin’s biological actions, and certain natural compounds with potent HIV-1 activity contain the DHPM moiety .
- Discovery : 2-Sulfanyl-6-methyl-1,4-dihydropyrimidines derivatives were found to be active against filaria .
- Advancements : Recent robust conditions, such as Lewis acid catalysis, solvent-free reactions, and microwave-assisted synthesis, have overcome these limitations .
Antioxidant Properties
Biological Activities
HIV-1 Activity and Calcitonin Mimicry
Filaria Treatment
Improved Synthesis Methods
Availability
Mechanism of Action
Target of Action
They have also been shown to have cytotoxic activity against different human cancer cell lines .
Mode of Action
Dhpms are known to interact with bacterial ribosomal rna, specifically the a site of 16s rrna in the bacterial ribosome .
Biochemical Pathways
Dhpms are known to interfere with protein synthesis in bacteria by binding to the a site of 16s rrna .
properties
IUPAC Name |
6-cyclobutyloxy-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-10-8(5-9(11)12)13-7-3-2-4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGFSVXRODGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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